2-Methyl-3-N,N-dimethylaminomethylindole

Overview

Description

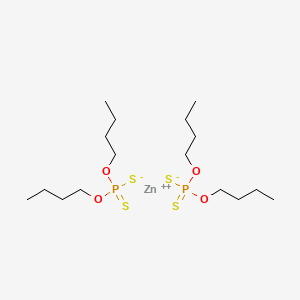

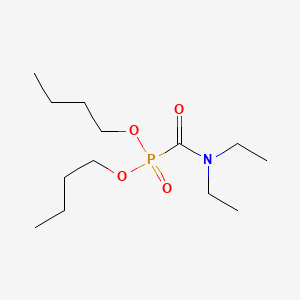

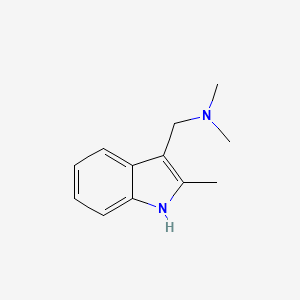

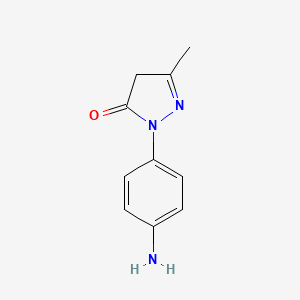

2-Methyl-3-N,N-dimethylaminomethylindole, also known as MDMIMI, is a heterocyclic organic compound that belongs to the indole family. It has a molecular formula of C12H16N2 .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-N,N-dimethylaminomethylindole is represented by the InChI code: 1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms in the molecule.

Physical And Chemical Properties Analysis

2-Methyl-3-N,N-dimethylaminomethylindole is a solid substance . It has a molecular weight of 188.27 g/mol . The compound should be stored at 4° C .

Scientific Research Applications

Progesterone Receptor Modulation

2-Methyl-3-N,N-dimethylaminomethylindole derivatives have been explored in the context of progesterone receptor (PR) modulation, showing potential in healthcare applications such as contraception, fibroids, endometriosis, and certain breast cancers. Subtle structural variations in this compound series can significantly affect functional responses, toggling between agonist and antagonist properties. The size of the dialkyl substituent plays a crucial role in determining the compound's functionality, with smaller groups typically yielding potent PR antagonists, and larger groups resulting in agonists. The 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile class, including such compounds, has shown robust activity on PR antagonist endpoints and contraceptive effects in animal models (Fensome et al., 2008).

Autoxidation and Dimer Formation

The autoxidation process of 2-Methyl-3-N,N-dimethylaminomethylindole and similar compounds has been studied to understand the formation of oxidized dimers. These investigations contribute to the broader understanding of indole chemistry and its implications in various biochemical and industrial processes (McLean & Dmitrienko, 1971).

Antiinflammatory and Analgesic Activities

Derivatives of 2-Methyl-3-N,N-dimethylaminomethylindole have been studied for their analgesic and antiinflammatory activities. Certain compounds in this class have shown promising results in preclinical testing, indicating their potential in pain management and inflammation treatment (Cerri et al., 1991).

Antimetabolite Properties

In the realm of serotonin antimetabolites, specific N-alkylated derivatives of 5-aminoindoles, such as 2-Methyl-3-N,N-dimethylaminomethylindole, have shown high potency in vitro. These compounds have potential applications in neurological studies and may offer insights into serotonin's role in various physiological processes and disorders (Shaw & Woolley, 1954).

HIV-1 Inhibition

Recent research has indicated the potential of 3-oxindole derivatives, structurally related to 2-Methyl-3-N,N-dimethylaminomethylindole, as potent inhibitors of HIV-1. These compounds interfere with Tat-mediated viral transcription, offering a new avenue for anti-HIV-1 drug development (Kim et al., 2022).

Safety And Hazards

The safety information for 2-Methyl-3-N,N-dimethylaminomethylindole includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

N,N-dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNMXMZCRHTBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958303 | |

| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-N,N-dimethylaminomethylindole | |

CAS RN |

37125-92-1 | |

| Record name | 3-((Dimethylamino)methyl)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037125921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37125-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLGRAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((DIMETHYLAMINO)METHYL)-2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH810Q3BT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-methylgramine a potential alternative to existing antifouling solutions?

A1: Current antifouling paints often rely on heavy metals like bis-(n-butyltin)oxide (TBTO), which pose significant environmental risks. Research has shown that 2-methylgramine exhibits potent inhibitory activity against the settlement of barnacle larvae (specifically Balanus amphitrite) [, ]. Notably, its toxicity to these larvae is significantly lower compared to TBTO []. This suggests that 2-methylgramine could offer a more environmentally friendly approach to combat biofouling.

Q2: How does 2-methylgramine affect barnacle larvae?

A2: Studies indicate that 2-methylgramine doesn't act as a toxin to barnacle larvae, but rather as a repellent []. This means it interferes with their settlement process without directly killing them. The exact mechanism of this repellent effect requires further investigation.

Q3: Has 2-methylgramine been incorporated into any practical applications?

A3: Yes, researchers have successfully developed a silicone-based antifouling paint containing 5,6-dichloro-1-methylgramine (DCMG), a close derivative of 2-methylgramine []. Field tests demonstrated that surfaces coated with this paint remained largely free of barnacles for 1.5 years, similar to commercially available silicone-based antifouling coatings []. This highlights the practical potential of 2-methylgramine derivatives as effective and environmentally friendly antifouling agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-](/img/structure/B1580942.png)